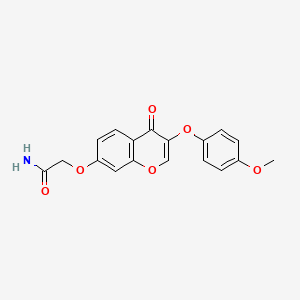

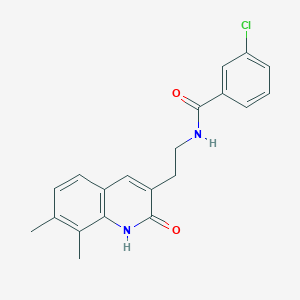

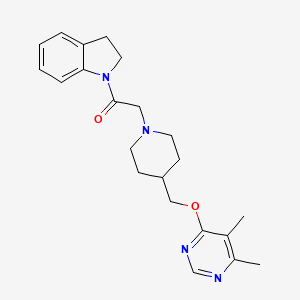

![molecular formula C23H27N3O4S2 B2476328 (Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 850909-86-3](/img/structure/B2476328.png)

(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .

Chemical Reactions Analysis

Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Scientific Research Applications

Antimicrobial Activity

- Background : A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives were synthesized and evaluated for their antimicrobial activity.

- Findings : Compounds showed good activity against Methicillin-resistant Staphylococcus aureus (MRSA), and other bacterial and fungal strains. In-vitro antimicrobial activity and in-silico molecular docking studies indicated certain molecules as more potent than others (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Potential as Prokinetic Agents

- Research : New benzimidazole derivatives were prepared, related to Cinitapride, a prokinetic benzamide derivative used as an anti-ulcerative drug.

- Results : Incorporating benzimidazole moiety into Cinitapride skeleton was hypothesized to enhance activity. Various new benzimidazole derivatives were prepared and studied for anti-ulcer activity (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Photoluminescence and Biological Properties

- Study : Synthesis of new piperidine substituted benzothiazole derivatives and exploration of their biological properties.

- Outcomes : Synthesized compounds were analyzed for photoluminescence spectra and biological studies, revealing antibacterial and antifungal activities of specific compounds (Shafi, Rajesh, & Senthilkumar, 2021).

Anticancer Activity

- Focus : Synthesis of Co(II) complexes of related compounds and evaluation of their fluorescence properties and anticancer activity.

- Results : The complexes showed significant results in in vitro cytotoxicity studies in human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).

Antituberculosis Activity

- Objective : Design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors.

- Findings : Among the synthesized compounds, one showed significant antituberculosis activity and was not cytotoxic at evaluated concentrations (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).

Impurities in Anti-Diabetic Drug

- Study : Identification, isolation, and synthesis of novel impurities found in Repaglinide, an anti-diabetic drug.

- Results : Seven new impurities were detected, isolated, and their chemical structures were characterized, contributing to better understanding and quality control of the drug (Kancherla, Keesari, Alegete, Khagga, & Das, 2018).

Mechanism of Action

properties

IUPAC Name |

N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-3-26-20-13-10-18(30-4-2)16-21(20)31-23(26)24-22(27)17-8-11-19(12-9-17)32(28,29)25-14-6-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMMXDMUWKJVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

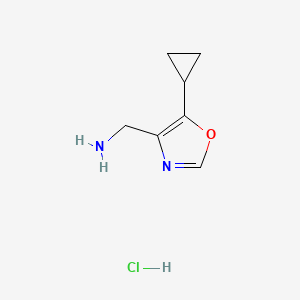

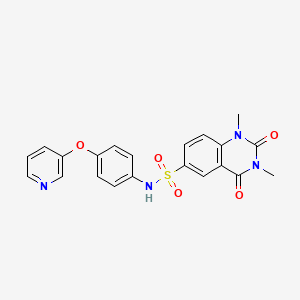

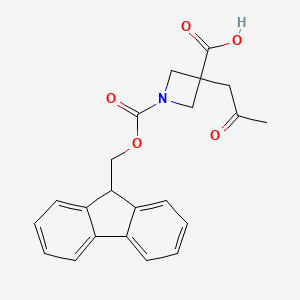

![5-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B2476249.png)

![6-(4-Butylphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

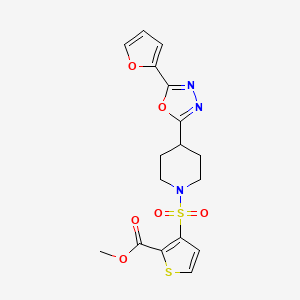

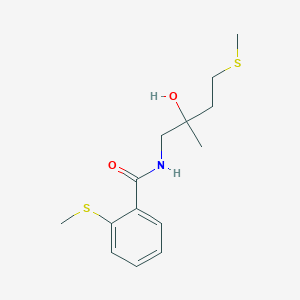

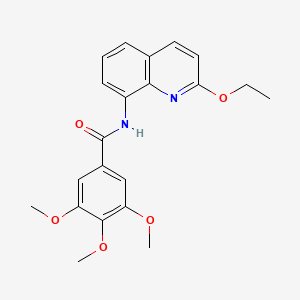

![N-cyclohexyl-3-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)propanamide](/img/structure/B2476268.png)